molecular formula C12H10O4 B1196520 Aristolindiquinone CAS No. 86533-36-0

Aristolindiquinone

Cat. No. B1196520
CAS RN: 86533-36-0
M. Wt: 218.2 g/mol
InChI Key: SJBCQYINLQWMKL-UHFFFAOYSA-N
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Description

Aristolindiquinone is a chemical compound with the molecular formula C12H10O4 . It can be isolated from Aristolwhia indica . The compound is also known as 2,5-dihydroxy-3,8-dimethylnaphthalene-1,4-dione .


Synthesis Analysis

The synthesis of Aristolindiquinone has been achieved through different methods. One approach involves the Stobbe reaction, which gives the naphthalene nucleus with the required substitution pattern (3,8-dioxygenated-2,5-dimethyl naphthalene), starting from 2-hydroxy-5-methylbenzaldehyde . Another method involves the regiochemical addition of 1-methoxy-1-trimethylsiloxypenta-1,3-diene to 5-bromo-2-methoxy-3-methyl-1,4-benzoquinone .


Molecular Structure Analysis

The molecular structure of Aristolindiquinone consists of a naphthoquinone core with two hydroxy groups and two methyl groups . The compound has a molecular weight of 218.205 Da .


Chemical Reactions Analysis

The chemical reactions involving Aristolindiquinone are primarily related to its synthesis. The Stobbe reaction and the regiochemical addition of 1-methoxy-1-trimethylsiloxypenta-1,3-diene to 5-bromo-2-methoxy-3-methyl-1,4-benzoquinone are key reactions in the synthesis of Aristolindiquinone .


Physical And Chemical Properties Analysis

Aristolindiquinone has a density of 1.5±0.1 g/cm3, a boiling point of 456.4±45.0 °C at 760 mmHg, and a flash point of 243.9±25.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . The compound has a polar surface area of 75 Å2 and a molar volume of 150.2±3.0 cm3 .

Scientific Research Applications

  • Aristolindiquinone has been synthesized for biological evaluation, particularly for fertility regulation in rats. However, it was found to be inactive for this purpose. The synthesis process involves the regiochemical addition of specific compounds to yield sufficient quantities for evaluation (Botha, Giles, & Yorke, 1991).

  • Another study focused on the synthesis of Aristolindiquinone, citing its potential biological importance as an antifertility agent. However, the outcomes of antifertility trials have not been reported in this paper (Botha, Marc, Giles, Robin, York, & Green, 1991).

  • Research on Aristolochia indica roots, which contain Aristolindiquinone, revealed that its ethanol extract decreased fertility in rats and hamsters. However, Aristolindiquinone itself was isolated and found to be inactive in fertility regulation (Che et al., 1984).

  • A study on the synthesis of naphthoquinones, including Aristolindiquinone, highlighted a method for the regiospecific synthesis of these compounds. This approach is significant for creating highly substituted naphthoquinones for potential biological applications (Kwan & Moore, 1993).

  • A global assessment on the local uses of Aristolochia species, which include Aristolindiquinone, pointed out the need for a systematic assessment of the content of aristolochic acids in widely used species to evaluate potential health risks (Heinrich et al., 2009).

  • A bibliometric analysis of research trends on aristolochic acids, which are related to Aristolindiquinone, suggested that exploring the antitumor efficacy and immune activity of these compounds could be valuable areas for future research (Zhou et al., 2019).

Safety And Hazards

Aristolindiquinone should be handled with care. In case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-5-3-4-7(13)9-8(5)12(16)11(15)6(2)10(9)14/h3-4,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBCQYINLQWMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)C(=C(C(=O)C2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331925
Record name Aristolindiquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolindiquinone

CAS RN

86533-36-0
Record name Aristolindiquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
ME Botha, RGF Giles, SC Yorke - Journal of the Chemical Society …, 1991 - pubs.rsc.org
Aristolindiquinone, 2,5-dihydroxy-3,8-dimethyl-1,4-naphthoquinone 1, is synthesised by the regiochemical addition of 1-methoxy-1-trimethylsiloxypenta-1,3-diene 2 to 5-bromo-2-…
Number of citations: 17 pubs.rsc.org
IR Botha, Marc E.*, Giles, Robin GF**, York … - South African Journal …, 1991 - journals.co.za
A synthesis of aristolindiquinone, 2, 5-dihydroxy-3, 8-dimethyl-1, 4-naphthoquinone, is described. Key steps involve the formation of the naphthalene skeleton by a Stobbe reaction, …
Number of citations: 2 journals.co.za
ME Botha - 1986 - open.uct.ac.za
… Cordell for a sample of naturally occurring aristolindiquinone; Anne Grant for the typing of this … Due to the biological interest of aristolindiquinone (1), we aimed at the inMestigation of its …
Number of citations: 0 open.uct.ac.za
HL Kwan, HW Moore - Tetrahedron letters, 1993 - Elsevier
… naphthoquinones, lomandrone and aristolindiquinone. … -3 which outlines the synthesis of aristolindiquinone. Here, as in the … of 15 gave 16, the methyl ether of aristolindiquinone in 88% …
Number of citations: 29 www.sciencedirect.com
HJ Cowe, PJ Cox, GA Cordell, CT Che… - … Section C: Crystal …, 1986 - scripts.iucr.org
… Aristolindiquinone (1) was extracted from the roots of the Indian medicinal plant A r&tolochia indica L. (Aristolochiaceae). A complete description of phytochemical and biological studies …
Number of citations: 3 scripts.iucr.org
C Che, GA Cordell, HHS Fong, CA Evans - Tetrahedron Letters, 1983 - Elsevier
… In the course of these studies a new naphthoquinone, aristolindiquinone, was isolated and characterized. … We have therefore assigned aristolindiquinone the … DC Lankin, Borg …
Number of citations: 22 www.sciencedirect.com
KH Lee - 1992 - search.proquest.com
… Synthesis of selected n atu ral products using ring expansion of cyclobutenones-fibrostatins, lom andron, aristolindiquinone … A mechanistic study of the Hooker oxidation and the …
Number of citations: 0 search.proquest.com
TAO CHUN, F HHS - 1983 - pascal-francis.inist.fr
ARISTOLINDIQUINONE. A NEW NAPHTHOQUINONE FROM ARISTOLOCHIA INDICA L. (ARISTOLOCHIACEAE) … ARISTOLINDIQUINONE. A NEW NAPHTHOQUINONE FROM ARISTOLOCHIA INDICA L. (ARISTOLOCHIACEAE) …
Number of citations: 0 pascal-francis.inist.fr
SMM Hossen, MS Hossain, J Islam, MN Pinto… - Der Pharma …, 2014 - academia.edu
Foremost objective of the present research was Phytochemical and biological activity investigations of methanolic extract of Aristolochia indica (Linn.)(Aerial part) and leaves of …
Number of citations: 6 www.academia.edu
B Achari, S Bandyopadhyay, K Basu, SC Pakrashi - Tetrahedron, 1985 - Elsevier
… 5 who designated it as aristolindiquinone (reported … naturally occurring aristolindiquinone (l), thus confirming its … of solvent afforded, after silica g&l chromatography, aristolindiquinone …
Number of citations: 25 www.sciencedirect.com

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